Triethanolamine

Description

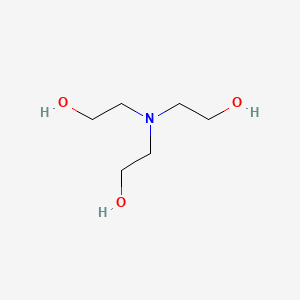

Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJCLTVZPLZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3, Array | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triethanolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triethanolamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64114-46-1, Array | |

| Record name | Triethanolamine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64114-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021392 | |

| Record name | Triethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor. | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes) | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Viscous liquid, Colorless, Pale-yellow | |

CAS No. |

102-71-6, 64114-46-1 | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064114461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-nitrilotriethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O3K93S3TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F | |

| Record name | TRIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13747 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1034 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/29 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Triethanolamine (TEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA), systematically named 2,2',2''-nitrilotriethanol, is a versatile tertiary amine and triol with the chemical formula N(CH₂CH₂OH)₃.[1] Its unique molecular structure, featuring a central nitrogen atom bonded to three hydroxyethyl groups, imparts a range of valuable chemical properties. This structure provides both a basic nitrogen center and hydrophilic alcohol functionalities, making it a weak base, an effective emulsifier, a pH buffer, and a corrosion inhibitor.[2] TEA is a colorless, viscous liquid, though it may appear yellow due to impurities.[1] It is widely utilized across various industries, including cosmetics, pharmaceuticals, and manufacturing.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and key reaction mechanisms, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Identification

The core of this compound's functionality lies in its molecular structure. A central tertiary nitrogen atom is bonded to three separate ethanol groups. This arrangement results in a molecule that is both a tertiary amine and a triol (a molecule with three alcohol groups).[1] The presence of the lone pair of electrons on the nitrogen atom is responsible for its basicity, while the hydroxyl (-OH) groups contribute to its high solubility in polar solvents and its ability to form esters.

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, offering a consolidated source of quantitative data.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Colorless to pale yellow, viscous, oily liquid | [2][5][6] |

| Odor | Mildly ammoniacal | [5][6] |

| Melting Point | 21.6 °C (70.9 °F) | [1] |

| Boiling Point | 335.4 °C (635.7 °F) with decomposition | [1] |

| Density | 1.124 g/mL at 25 °C | [1][2] |

| Vapor Density | 5.14 (air = 1) | [7] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [7][8] |

| Flash Point | 179 °C (354 °F) | |

| Refractive Index | 1.485 at 20 °C | [9] |

Table 2: Chemical Properties and Solubility of this compound

| Property | Value/Description | References |

| pKa (of the conjugate acid) | 7.74 at 25 °C | [1] |

| pH | ~10 for a 1% aqueous solution | [1] |

| Solubility in Water | Miscible | [1] |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, and acetone. Slightly soluble in benzene, ether, and carbon tetrachloride. | [6] |

| Chemical Reactivity | Reacts with acids to form salts. The hydroxyl groups can undergo esterification. | [9] |

Key Reactions and Mechanisms

This compound's utility stems from several key chemical reactions and mechanisms, which can be visualized to better understand its function in various applications.

Synthesis of this compound

This compound is commercially produced through the reaction of ethylene oxide with aqueous ammonia. This process also yields monoethanolamine (MEA) and diethanolamine (DEA). The ratio of the products can be controlled by adjusting the stoichiometry of the reactants.[9][10]

Emulsification via Reaction with Fatty Acids

A primary application of this compound is as an emulsifier, particularly in the cosmetics and pharmaceutical industries. It neutralizes fatty acids, such as stearic acid or oleic acid, to form a soap (this compound stearate/oleate). This salt has a hydrophilic head and a lipophilic tail, allowing it to stabilize oil-in-water emulsions.[11]

Corrosion Inhibition Mechanism

This compound is an effective corrosion inhibitor for ferrous metals. Its mechanism of action involves the adsorption of the TEA molecules onto the metal surface. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups coordinate with the metal, forming a protective film that isolates the metal from the corrosive environment. Additionally, in aqueous solutions, TEA increases the pH, which can promote the passivation of the metal surface.[2]

Role as a Cement Grinding Aid

In the production of cement, this compound is used as a grinding aid. During the grinding of cement clinker, the newly formed particles have a tendency to agglomerate due to surface charges. TEA adsorbs onto the surface of these particles, neutralizing the surface charges and reducing agglomeration. This leads to a more efficient grinding process and a finer cement powder.[10]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration with a strong acid.[5]

-

Objective: To determine the pKa of this compound in an aqueous solution.

-

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flask

-

-

Procedure:

-

Preparation of TEA solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Transfer a known volume of the TEA solution to a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Titration: Begin stirring the solution at a constant rate. Record the initial pH. Add the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[5]

-

Determination of Density of a Viscous Liquid

This protocol describes a method for determining the density of a viscous liquid like this compound, which can entrap air.[12]

-

Objective: To accurately determine the density of this compound.

-

Materials and Equipment:

-

This compound

-

A suitable diluent in which TEA is soluble (e.g., water or ethanol)

-

Weight-per-gallon cup (pycnometer) of known volume

-

Analytical balance

-

-

Procedure:

-

Measure the mass of the empty, clean, and dry pycnometer.

-

Fill the pycnometer with the diluent and measure the total mass.

-

Empty and dry the pycnometer.

-

Add a known mass of this compound to the pycnometer.

-

Add the diluent to the pycnometer containing the TEA until it is about three-quarters full. Swirl to mix and release any entrapped air. Then, fill the pycnometer completely with the diluent.

-

Measure the total mass of the pycnometer containing the TEA and diluent mixture.

-

Calculate the density of the this compound using the principle of displacement.

-

Conclusion

This compound's unique chemical structure, combining the functionalities of a tertiary amine and a triol, makes it a highly versatile and valuable compound in a multitude of scientific and industrial applications. Its properties as a weak base, emulsifier, corrosion inhibitor, and grinding aid are all directly attributable to its molecular architecture. A thorough understanding of its physicochemical properties and reaction mechanisms, as detailed in this guide, is essential for its effective application in research, development, and formulation.

References

- 1. scribd.com [scribd.com]

- 2. Performance evaluation of this compound as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Protection Efficiency of this compound Decanedioate as a Water-Soluble Corrosion Inhibitor for Steel in Metalworking Fluids [jstage.jst.go.jp]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Preparation and Applications of Triethanolamine_Chemicalbook [chemicalbook.com]

- 12. gardco.com [gardco.com]

2,2′,2′′-Nitrilotriethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2′,2′′-Nitrilotriethanol, commonly known as Triethanolamine (TEA), is a versatile tertiary amine and triol with widespread applications across various scientific disciplines, including pharmaceutical sciences. Its unique combination of basicity, hygroscopicity, and ability to act as a surfactant and emulsifier makes it an invaluable excipient in drug formulation and a useful tool in various laboratory procedures. This technical guide provides an in-depth overview of the fundamental characteristics of TEA, including its physicochemical properties, synthesis, and key applications in research and drug development. Detailed experimental protocols and visual representations of its utility are provided to assist researchers in leveraging the properties of this important chemical compound.

Introduction

This compound (TEA) is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous, colorless to pale yellow liquid with a faint ammoniacal odor.[1][2][3] Structurally, it is a tertiary amine with three hydroxyl groups, which impart its characteristic properties of being both a weak base and a hygroscopic alcohol.[3][4] These dual functionalities are central to its utility in a vast array of applications, from industrial processes such as cement grinding to its role as a pH adjuster, emulsifier, and surfactant in cosmetics and pharmaceuticals.[5][6][7] In the context of drug development, TEA is a critical excipient used to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[8][9]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,2′,2′′-Nitrilotriethanol is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₃ | [1][10] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][2][11] |

| Odor | Slight ammoniacal odor | [1][8][11] |

| Melting Point | 21.2 - 21.6 °C (70.2 - 70.9 °F) | [3][5][8] |

| Boiling Point | 335.4 °C (635.7 °F) at 760 mmHg (decomposes) | [1][5][12] |

| Density | 1.124 g/mL at 25 °C | [5][8][13] |

| Viscosity | ~590 mPa·s at 30 °C | [4] |

| Flash Point | 193 °C (379.4 °F) | [8][11] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [13][14] |

| Refractive Index | n20/D 1.485 | [8][13][14] |

Table 2: Solubility and Chemical Properties

| Property | Value | References |

| Solubility in Water | Miscible | [3][5][6] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, methanol. Slightly soluble in diethyl ether, benzene, and carbon tetrachloride. | [3][8][11] |

| pKa | 7.74 - 7.8 at 25 °C | [5][14][15] |

| pH of 1% solution | Approximately 10 | [16] |

| Chemical Stability | Stable under recommended storage conditions. May darken on exposure to air and light. | [4][17] |

| Hygroscopicity | Very hygroscopic | [2][4][8] |

Synthesis

This compound is produced commercially through the ammonolysis of ethylene oxide. This reaction is typically carried out by reacting ethylene oxide with aqueous ammonia. The process also yields monoethanolamine (MEA) and diethanolamine (DEA). The ratio of the products can be controlled by adjusting the stoichiometry of the reactants; a higher proportion of ethylene oxide favors the formation of di- and this compound.[3][18] The individual ethanolamines are then separated by distillation.[19]

A continuous process for the manufacture of this compound typically involves:

-

Synthesis: Continuously feeding ammonia and ethylene oxide into a reactor at elevated temperature (e.g., 40-80 °C) and pressure (e.g., 0.2-2 MPa).[20][21]

-

Ammonia Separation: Continuously separating the unreacted ammonia from the reaction mixture, which is often recycled back into the synthesis step.[20][21]

-

Distillation: Continuously separating the mono-, di-, and this compound from the resulting mixture through a series of distillation columns.[17][20][21]

Key Applications in Research and Drug Development

pH Adjustment and Buffering Agent

This compound is a weak base that is widely used to adjust and buffer the pH of pharmaceutical formulations.[8][16] Its pKa of approximately 7.8 makes it a suitable buffering agent for many biological and pharmaceutical applications, helping to maintain a stable pH in the physiologically relevant range.[22] This is crucial for the stability and efficacy of many active pharmaceutical ingredients, particularly in topical and parenteral formulations.[6][8]

Experimental Protocol: Preparation of a this compound Buffer (0.05 M, pH 7.6)

Materials:

-

This compound (uncharged, free base form)

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (NaOH) solution (for fine adjustment if needed)

-

Distilled or deionized water

-

1 L volumetric flask

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calculate the required mass of this compound:

-

For a 1 L solution of 0.05 M TEA, the required moles are 0.05 mol.

-

Mass = moles × molecular weight = 0.05 mol × 149.19 g/mol = 7.46 g.

-

-

Dissolution:

-

Accurately weigh 7.46 g of this compound and transfer it to a beaker containing approximately 800 mL of distilled water.

-

Add a magnetic stir bar and stir until the TEA is completely dissolved.

-

-

pH Adjustment:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Slowly add 0.1 M HCl while continuously monitoring the pH. The Henderson-Hasselbalch equation can be used to estimate the required volume of HCl.

-

For a target pH of 7.6 and a pKa of 7.8: 7.6 = 7.8 + log([TEA]/[TEA-H⁺]) -0.2 = log([TEA]/[TEA-H⁺]) [TEA]/[TEA-H⁺] = 10⁻⁰·² ≈ 0.631

-

Since [TEA] + [TEA-H⁺] = 0.05 M, the concentration of the protonated form, [TEA-H⁺], required is approximately 0.0307 M.

-

The moles of HCl needed are 0.0307 mol, which corresponds to 307 mL of 0.1 M HCl. Add the HCl incrementally until the pH approaches 7.6.

-

-

Final Volume Adjustment:

-

Carefully transfer the buffer solution to a 1 L volumetric flask.

-

Add distilled water to bring the final volume to the 1 L mark.

-

Mix the solution thoroughly.

-

-

Verification:

Emulsifying Agent in Topical Formulations

In combination with fatty acids, this compound forms soaps that act as effective emulsifying agents.[9][12] These are used to create stable oil-in-water emulsions in a variety of pharmaceutical and cosmetic products, such as creams, lotions, and ointments.[6][9] The resulting emulsions are fine-grained and stable, ensuring a uniform distribution of the active pharmaceutical ingredient.[12]

Nanoparticle Synthesis for Drug Delivery

This compound plays a crucial role in the synthesis of nanoparticles for drug delivery applications. It can act as both a reducing and a capping agent in the formation of gold nanoparticles (AuNPs) and as a catalyst in the synthesis of mesoporous silica nanoparticles (MSNs).[2][20][24]

-

Gold Nanoparticles (AuNPs): TEA can reduce Au³⁺ ions to Au⁰, leading to the nucleation and growth of nanoparticles. The TEA molecules then adsorb onto the surface of the AuNPs, preventing aggregation and ensuring colloidal stability.[2][25] The hydroxyl and amine groups on TEA provide a surface for further functionalization, for example, with targeting ligands or drugs.[2]

-

Mesoporous Silica Nanoparticles (MSNs): In the synthesis of MSNs, TEA is used to provide the basic conditions necessary for the hydrolysis and condensation of silica precursors around a surfactant template.[20]

Analytical and Bioanalytical Applications

Complexometric Titration: this compound is used as a masking agent in complexometric titrations with EDTA. It forms stable complexes with certain metal ions, such as aluminum, iron, and manganese, preventing them from interfering with the determination of other metal ions.[13][15][22][26]

Experimental Protocol: Masking of Aluminum in EDTA Titration

Objective: To determine the concentration of an analyte metal ion (e.g., Zn²⁺) in the presence of an interfering ion (e.g., Al³⁺) using EDTA titration.

Materials:

-

Sample solution containing the analyte and interfering ions

-

Standardized EDTA solution

-

Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

-

Indicator (e.g., Eriochrome Black T)

-

This compound (TEA) solution

-

Burette, conical flask, and other standard titration glassware

Procedure:

-

Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

-

pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for the titration (typically pH 10 for many metals with Eriochrome Black T).

-

Masking: Add a sufficient amount of this compound solution to the flask. The TEA will form a stable complex with the Al³⁺ ions.

-

Titration: Add a few drops of the indicator to the solution. Titrate the solution with the standardized EDTA solution until the endpoint is reached, as indicated by a color change (e.g., from wine red to blue for Eriochrome Black T).

-

Calculation: The volume of EDTA consumed corresponds to the concentration of the unmasked analyte metal ion.[22][26]

High-Performance Liquid Chromatography (HPLC): this compound is used in the preparation of mobile phases for the separation of peptides and proteins by reversed-phase HPLC.[11][14] It can act as a pH buffer and also as a masking agent to block the interaction of basic analytes with residual silanol groups on the stationary phase, which helps to improve peak shape and reduce tailing.[27][28]

Representative Protocol: HPLC Separation of Peptides

Objective: To separate a mixture of peptides using reversed-phase HPLC with a this compound-containing mobile phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

This compound

-

Peptide sample, dissolved in Mobile Phase A

-

0.2 µm filters

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A and B.

-

For applications requiring masking of silanol groups, a low concentration of this compound (e.g., 0.1-0.2 M, pH adjusted to the desired value with an appropriate acid) can be added to the aqueous mobile phase.[11][14]

-

Filter both mobile phases through a 0.2 µm filter and degas them.

-

-

Sample Preparation:

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min for a 4.6 mm ID column).[30]

-

Inject the prepared sample.

-

Run a linear gradient of increasing Mobile Phase B to elute the peptides (e.g., 5% to 60% B over 30 minutes).

-

Monitor the elution of peptides using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

Biological Interactions and Signaling

There is currently no evidence to suggest that this compound itself directly participates in or modulates specific biological signaling pathways. Its biological effects are primarily understood in the context of its role as an excipient in drug delivery systems. For instance, when used to synthesize nanoparticles, the resulting drug delivery system can interact with cells and potentially trigger cellular responses.

Gold nanoparticles, which can be synthesized using TEA, have been shown to be internalized by cells through endocytosis and can induce cellular responses, including inflammatory gene expression.[9][24][31] For example, the uptake of silica and gold nanoparticles by macrophages can lead to the upregulation of the nuclear receptor NR4A1, an important modulator of inflammation.[31] This cellular response is a consequence of the physicochemical properties of the nanoparticle system as a whole (size, shape, surface chemistry) and not a direct signaling event initiated by the this compound capping agent.

Safety and Regulatory Considerations

This compound is generally regarded as safe for use in cosmetic and pharmaceutical products at the concentrations typically employed.[32] However, it can be a skin and eye irritant at high concentrations.[17] A significant consideration in the use of TEA is the potential for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic nitrosamine. This can occur if TEA is formulated with N-nitrosating agents.[1][2][14] Therefore, it is recommended that TEA not be used in products where N-nitroso compounds could be formed.[32] Regulatory bodies and expert panels have set limits on the concentration of TEA and the permissible levels of diethanolamine (a common impurity and a more direct precursor to NDELA) in formulations.[2]

Conclusion

2,2′,2′′-Nitrilotriethanol is a cornerstone excipient and laboratory chemical with a well-established profile of utility and safety. Its fundamental characteristics, particularly its ability to function as a pH modifier, emulsifier, and buffering agent, make it indispensable in the formulation of a wide range of pharmaceutical products. Furthermore, its role in the synthesis of advanced drug delivery systems and its utility in analytical techniques underscore its importance in modern pharmaceutical research and development. This guide has provided a detailed overview of the core properties and applications of TEA, along with practical experimental protocols, to support its effective and safe use by researchers and scientists in the field.

References

- 1. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. You are being redirected... [bio-world.com]

- 4. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. ecetoc.org [ecetoc.org]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. Gold nanoparticles cellular toxicity and recovery: effect of size, concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. users.renyi.hu [users.renyi.hu]

- 12. nbinno.com [nbinno.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. safecosmetics.org [safecosmetics.org]

- 15. nacalai.com [nacalai.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. USRE45240E1 - Process for preparing pure this compound (TEOA) - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. US6974883B2 - Process for manufacturing this compound and product obtained - Google Patents [patents.google.com]

- 21. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sinobiological.com [sinobiological.com]

- 24. Cellular Response of Polyvalent Oligonucleotide-Gold Nanoparticle Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. bostonbioproducts.com [bostonbioproducts.com]

- 27. Drug delivery carriers with therapeutic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. marcorubber.com [marcorubber.com]

- 29. researchgate.net [researchgate.net]

- 30. hplc.eu [hplc.eu]

- 31. Cellular Uptake of Silica and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Synthesis of Triethanolamine from ethylene oxide and ammonia

An In-depth Technical Guide to the Synthesis of Triethanolamine from Ethylene Oxide and Ammonia

Introduction

This compound (TEA) is a versatile tertiary amine and a triol, making it a valuable intermediate in various industries. It is utilized extensively in the production of surfactants, emulsifiers, detergents, and as a corrosion inhibitor and pH adjuster. In the pharmaceutical and cosmetics industries, it serves as an emulsifying agent for creams, lotions, and gels. This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of ethylene oxide and ammonia, focusing on the underlying chemistry, experimental protocols, and process parameters for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Kinetics

The synthesis of this compound is not a direct reaction but a series of sequential, competitive nucleophilic substitution reactions. Ammonia initially reacts with ethylene oxide to form monoethanolamine (MEA). MEA, being a primary amine, is more nucleophilic than ammonia and subsequently reacts with another molecule of ethylene oxide to yield diethanolamine (DEA). Finally, the secondary amine DEA reacts with a third ethylene oxide molecule to produce the desired this compound (TEA).[1]

The overall reaction scheme is as follows:

-

NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (Monoethanolamine - MEA)

-

HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (Diethanolamine - DEA)

-

(HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (this compound - TEA)

These reactions are typically carried out in an aqueous medium, and the presence of water can accelerate the reaction.[2] The product distribution (the relative amounts of MEA, DEA, and TEA) is highly dependent on the stoichiometry of the reactants.[3] A high molar ratio of ammonia to ethylene oxide favors the formation of MEA, while lower ratios lead to higher yields of DEA and TEA.[4]

The reactions are irreversible, competitive, and consecutive second-order reactions.[5] The activation energy for the formation of MEA from aqueous ammonia and ethylene oxide has been reported to be approximately 61.25 kJ/mol (or about 11,500 cal/mol).[4][5] The reaction rates for the subsequent steps to form DEA and TEA are comparatively faster.

Synthesis Methodologies and Experimental Protocols

The industrial production of ethanolamines is exclusively achieved through the reaction of ethylene oxide with excess ammonia.[2] This can be performed via a non-catalytic aqueous process or a catalytic process.

Aqueous Ammonia Process (Non-Catalytic)

This is a common industrial method where ethylene oxide is reacted with an aqueous solution of ammonia. The process is typically continuous.

Experimental Protocol:

-

Reactant Preparation: An aqueous ammonia solution (e.g., 28-37% by weight) is prepared.[6]

-

Reaction: The aqueous ammonia and liquid ethylene oxide are continuously fed into a reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter and is adjusted based on the desired product distribution; for higher TEA yield, a lower ammonia to ethylene oxide ratio is used.[4][7]

-

Reaction Conditions: The reaction is exothermic and is typically conducted at temperatures ranging from 40 to 150°C and under moderate to high pressure (0.1 to 16 MPa) to keep the reactants in the liquid phase.[1][7]

-

Product Mixture: The output from the reactor is a mixture of MEA, DEA, TEA, water, and unreacted ammonia.[1]

Catalytic Process

To improve selectivity, particularly towards MEA or DEA, heterogeneous catalysts can be employed. This often involves using anhydrous liquid ammonia.

Experimental Protocol:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst. A ZSM-5 type zeolite that has undergone ion exchange with lanthanum is one such catalyst mentioned for ethanolamine production.[6]

-

Reactant Feed: Liquid ammonia and ethylene oxide are continuously introduced into the packed reactor at specified flow rates. For instance, concentrations might be set to achieve 18.1% ethylene oxide, 70.9% liquid ammonia, and 11.0% MEA (if recycled) by weight.[6]

-

Reaction Conditions: The reaction can be performed adiabatically. An example condition includes an inlet temperature of 45°C and a pressure of 10 MPa.[6]

-

Product Output: The conversion of ethylene oxide is typically near 100%.[6] The resulting solution contains the mixture of ethanolamines and unreacted ammonia.

Quantitative Data

The distribution of ethanolamines is highly sensitive to the reaction conditions. The tables below summarize key quantitative data from various sources.

Table 1: Reaction Conditions and Product Distribution

| Parameter | Value/Range | Product Composition | Source |

|---|---|---|---|

| Process Type | Aqueous Ammonia | Reaction mixture: 30-50% TEA, 15-60% DEA by weight | [7] |

| Reactant Ratio | Molar Ratio NH₃:EO = 0.28 | Not specified, but favors higher ethanolamines | [6] |

| Molar Ratio NH₃:EO = 1.5 to 6 | Favors MEA, but adjustable for DEA/TEA | [7] | |

| Temperature | 40 - 150 °C | General operating range | [1][7] |

| Pressure | 0.1 - 16 MPa | General operating range | [7] |

| Catalyst | La-exchanged ZSM-5 Zeolite | Final purified bottoms: 91.7% TEA, 7.6% DEA | [6] |

| EO Conversion | Nearly 100% | For both aqueous and catalyst processes |[6] |

Table 2: Kinetic Parameters for Ethanolamine Synthesis

| Reaction Step | Parameter | Value | Source |

|---|---|---|---|

| NH₃ + EO → MEA | Activation Energy (Ea) | 61.25 kJ/mol | [4] |

| NH₃ + EO → MEA | Activation Energy (Ea) | ~11,500 cal/mol (~48.1 kJ/mol) | [5] |

| Consecutive Steps | Relative Rate Constants | Ratio of k₁:k₂:k₃ (MEA:DEA:TEA formation) is approx. 1:6:4 |[8] |

Purification of this compound

Regardless of the synthesis method, the crude product is a mixture that requires purification. The standard method for separating the ethanolamines from each other and from water and unreacted ammonia is fractional distillation.[1]

The purification process generally follows these steps:

-

Ammonia Removal: The unreacted ammonia is stripped from the reaction mixture, often in a distillation column, and is typically recycled back to the reactor.[6][7]

-

Dehydration: Water is removed from the mixture in a dehydrating column.[6]

-

Fractional Distillation: The anhydrous mixture of ethanolamines is separated in a series of distillation columns due to their different boiling points (MEA: 170°C, DEA: 268°C, TEA: 335°C).